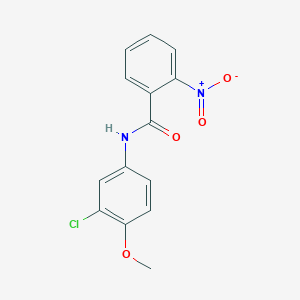![molecular formula C14H8Cl2F3NO B5733062 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide, also known as TCB-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCB-2 belongs to the class of benzamide derivatives and is a potent agonist of the serotonin 5-HT2A receptor. This receptor is known to play a critical role in various physiological and pathological processes, including mood regulation, cognition, and hallucinations.
作用機序
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide acts as a potent agonist of the serotonin 5-HT2A receptor, which is a G-protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the 5-HT2A receptor leads to the activation of intracellular signaling pathways that modulate the release of neurotransmitters such as dopamine, serotonin, and glutamate. This compound has been shown to induce hallucinations, altered perception, and changes in mood and cognition by activating the 5-HT2A receptor.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects in animal models and humans. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. This compound has also been shown to induce changes in brain activity, including increased activity in areas of the brain involved in sensory processing and decreased activity in areas of the brain involved in executive function.
実験室実験の利点と制限
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide has several advantages as a research tool, including its potency and selectivity for the 5-HT2A receptor, its ability to induce hallucinations and altered perception, and its potential applications in studying the neurobiology of psychiatric disorders. However, this compound also has several limitations, including its potential for abuse and its potential to induce adverse effects such as anxiety, paranoia, and psychosis in some individuals.
将来の方向性
There are several future directions for research on 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide. One area of research is the development of more selective agonists and antagonists of the 5-HT2A receptor that can be used to better understand the role of this receptor in various physiological and pathological processes. Another area of research is the development of new animal models and behavioral assays that can be used to study the effects of this compound and other 5-HT2A receptor agonists on behavior and cognition. Finally, there is a need for further research on the potential therapeutic applications of this compound and other 5-HT2A receptor agonists in the treatment of psychiatric disorders such as schizophrenia and depression.
合成法
The synthesis of 2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide involves the condensation of 2-chlorobenzoyl chloride with 4-chloro-2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain this compound in high yield and purity.
科学的研究の応用
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It is primarily used as a research tool to investigate the role of the serotonin 5-HT2A receptor in various physiological and pathological processes. This compound has been shown to be a potent agonist of the 5-HT2A receptor and can induce hallucinations, altered perception, and changes in mood and cognition. These effects make this compound a valuable tool for studying the neurobiology of psychiatric disorders such as schizophrenia and depression.
特性
IUPAC Name |
2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NO/c15-8-5-6-12(10(7-8)14(17,18)19)20-13(21)9-3-1-2-4-11(9)16/h1-7H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSFMEYOPPFZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorophenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5733001.png)
![2-[4-oxo-4-(1-pyrrolidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5733005.png)

![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5733014.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2,3-dichlorophenyl)acrylamide](/img/structure/B5733018.png)
![3-benzyl-4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5733019.png)

![N-[(benzylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5733038.png)
![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
![9,10-dihydrospiro[benzo[h][1,3]thiazolo[2,3-b]quinazoline-6,1'-cyclopentan]-7(5H)-one](/img/structure/B5733046.png)
methanone](/img/structure/B5733058.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)
![methyl 4-{5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5733072.png)
